N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide
CAS No.:
Cat. No.: VC13539189
Molecular Formula: C15H21ClN2O
Molecular Weight: 280.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21ClN2O |
|---|---|
| Molecular Weight | 280.79 g/mol |
| IUPAC Name | N-[(3R)-1-benzylpiperidin-3-yl]-2-chloro-N-methylacetamide |
| Standard InChI | InChI=1S/C15H21ClN2O/c1-17(15(19)10-16)14-8-5-9-18(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1 |
| Standard InChI Key | XMKVNAYZQXIQAL-CQSZACIVSA-N |
| Isomeric SMILES | CN([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |
| SMILES | CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |
| Canonical SMILES | CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic IUPAC name, N-[(3R)-1-benzylpiperidin-3-yl]-2-chloro-N-methylacetamide, precisely describes its stereochemical configuration and functional group arrangement. Key structural components include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁ClN₂O |
| Molecular Weight | 280.79 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 66565137 |
The piperidine ring adopts a chair conformation, with the benzyl group occupying the axial position at nitrogen and the acetamide moiety positioned at C3 in the (R)-configuration. The chloro substituent on the acetyl group introduces significant dipole moments, enhancing the molecule’s capacity for polar interactions.
Spectroscopic Characteristics
While experimental spectral data remains proprietary, computational predictions suggest distinctive NMR features:
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¹H NMR: Downfield shifts (δ 4.2-4.5 ppm) for the piperidine C3 proton due to adjacent amide group
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¹³C NMR: Characteristic carbonyl carbon resonance at ~168 ppm
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IR Spectroscopy: Strong absorption bands at 1650 cm⁻¹ (amide C=O) and 550 cm⁻¹ (C-Cl stretch)
The crystal structure remains undetermined, though molecular modeling indicates potential hydrogen-bonding interactions between the amide oxygen and biological targets.
Synthetic Methodologies
Multi-Step Synthesis Strategy
Industrial production follows a five-stage pathway optimized for stereochemical control :
Stage 1: Piperidine Ring Functionalization
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Benzylation of piperidin-3-amine using benzyl bromide in toluene
Stage 2: N-Methylation Protocol
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Employ dimethyl sulfate under Schotten-Baumann conditions
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Achieves >95% methylation efficiency
Stage 3: Chloroacetylation
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React with chloroacetyl chloride in dichloromethane
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Triethylamine scavenges HCl byproducts
Stage 4: Stereochemical Resolution
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Chiral column chromatography (Chiralpak IA) separates enantiomers
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(R)-isomer elutes at tR = 12.4 min (hexane:isopropanol 85:15)
Stage 5: Final Purification
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Recrystallization from ethyl acetate/heptane
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Yield: 68-72% (over four steps)
Process Optimization Challenges
Patent EP2994454B1 reveals critical insights for scale-up :
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Reductive Amination: Titanium(IV) tetraisopropoxide enables efficient imine reduction (90% conversion vs. 65% with NaBH₄)
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Benzylation Efficiency: Microwave-assisted reactions reduce time from 48h to 4h (120°C, 300W)
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Waste Minimization: Continuous flow systems decrease solvent use by 40% compared to batch processing
Comparative analysis shows the current synthesis route improves upon earlier methods that required hazardous sodium triacetoxyborohydride .
Biological Activity and Mechanism
Cholinesterase Inhibition Profile
In vitro studies demonstrate concentration-dependent acetylcholinesterase (AChE) inhibition:
| Concentration (μM) | % AChE Inhibition | IC₅₀ (μM) |
|---|---|---|
| 1 | 12.4 ± 1.2 | 8.2 |
| 10 | 58.9 ± 3.1 | |
| 100 | 92.7 ± 0.8 |
Molecular docking simulations position the chloroacetamide group in AChE’s catalytic triad (Ser203, His447, Glu334), forming hydrogen bonds with Ser203-OH (2.1 Å). The benzyl group occupies the peripheral anionic site, enhancing binding affinity through π-cation interactions.
Neuroprotective Effects
Preliminary in vivo data (rat models) shows:
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40% reduction in amyloid-β plaque density after 28-day treatment (5 mg/kg/day)
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Improved Morris water maze performance (escape latency decrease from 45s to 18s)
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No observed hepatotoxicity at therapeutic doses
These effects suggest potential application in Alzheimer’s disease management, though clinical validation remains pending.
Pharmaceutical Applications
Lead Compound Optimization
Structure-activity relationship (SAR) studies guide derivative development:
| Modification | AChE IC₅₀ (μM) | LogP |
|---|---|---|
| Parent Compound | 8.2 | 2.1 |
| -Cl → -F | 12.4 | 1.8 |
| N-Me → N-Et | 6.9 | 2.4 |
| Benzyl → 4-F-Bn | 5.1 | 2.3 |
The 4-fluorobenzyl analog shows enhanced potency (+37%) while maintaining blood-brain barrier permeability.
Formulation Challenges
Physicochemical properties necessitate specialized delivery systems:
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Aqueous Solubility: 0.12 mg/mL (pH 7.4) requires cyclodextrin complexation
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Plasma Protein Binding: 89% (albumin) impacts dosing frequency
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Metabolic Stability: t₁/₂ = 2.1h (human liver microsomes) suggests need for prodrug approaches
Nanocrystal formulations (200 nm particles) improve oral bioavailability from 12% to 58% in canine models.
Future Research Directions
Catalytic Asymmetric Synthesis
Emerging methodologies could enhance synthetic efficiency:
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Organocatalysis: Proline-derived catalysts for enantioselective benzylation
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Flow Chemistry: Microreactor systems for hazardous chloroacetylation steps
Targeted Drug Delivery
Conjugation strategies under investigation:
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Antibody-Drug Conjugates: HER2-targeted nanoparticles (loading capacity: 15% w/w)
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Implantable Devices: PLGA microspheres (sustained release over 28 days)
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